molecular formula C32H34CaN4O10S2 B086641 Phenoxymethylpenicillin calcium CAS No. 147-48-8

Phenoxymethylpenicillin calcium

カタログ番号: B086641
CAS番号: 147-48-8
分子量: 738.8 g/mol
InChIキー: NPTZOUGIOYWQFI-ANPZCEIESA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Historical Evolution

The development of Phenoxymethylpenicillin calcium represents a significant chapter in the broader history of penicillin antibiotics. Alexander Fleming's serendipitous discovery of penicillin in 1928 at St. Mary's Hospital in London initiated the antibiotic era when he observed that Penicillium mold inhibited the growth of Staphylococcus aureus bacteria. Fleming isolated the mold and identified it as belonging to the Penicillium genus, naming its active compound penicillin. However, significant advancement in penicillin development only occurred years later when Howard Florey and Ernst Boris Chain at the University of Oxford successfully purified penicillin in 1940.

The first successful clinical use of purified penicillin occurred in 1942 when Fleming cured Harry Lambert of streptococcal meningitis. During World War II, unprecedented cooperation between the United States and Great Britain accelerated the mass production of penicillin, transforming its availability from treating a single patient in 1941 to supplying the entire Allied Armed Forces by 1943. This massive production effort primarily focused on Penicillin G (benzylpenicillin), which required injection due to its acid instability.

Phenoxymethylpenicillin was first synthesized in 1948 by Eli Lilly as part of their efforts to study penicillin precursors. However, a parallel discovery occurred at the Austrian pharmaceutical company Biochemie in Kundl. According to historical accounts, the company biologist Ernst Brandl accidentally discovered phenoxymethylpenicillin in 1951 when attempting to solve contamination problems in fermentation tanks by adding phenoxyethanol as an anti-bacterial disinfectant. The phenoxyethanol was fermented to phenoxyacetic acid in the tanks, which was then incorporated into penicillin via biosynthesis, resulting in phenoxymethylpenicillin rather than benzylpenicillin.

Brandl made the critical observation that phenoxymethylpenicillin remained stable in acidic environments, allowing for oral administration—a significant improvement over Penicillin G. By 1957, chemist John C. Sheehan at the Massachusetts Institute of Technology (MIT) completed the first chemical synthesis of penicillin, further advancing the field. The calcium salt form of phenoxymethylpenicillin was subsequently developed to improve stability and pharmacokinetic characteristics, establishing it as a cornerstone oral antibiotic that remains on the World Health Organization's List of Essential Medicines to this day.

Taxonomic Position in Beta-Lactam Antibiotic Classification

This compound belongs to the penicillin group of antibiotics, which are characterized by their beta-lactam ring structure. Beta-lactam antibiotics constitute one of the most widely prescribed medication groups with diverse clinical applications since their introduction in the 1930s. This class of antibiotics shares a defining structural feature: the four-membered beta-lactam ring that is critical to their antimicrobial activity.

Within the broader classification of beta-lactam antibiotics, four major categories exist:

  • Penicillins
  • Cephalosporins
  • Monobactams
  • Carbapenems

For beta-lactamases (enzymes that inactivate beta-lactam antibiotics), classification systems provide important distinctions. The Ambler classification divides beta-lactamases into four groups (Classes A–D) based on amino acid sequence similarities. Classes A, C, and D utilize the serine ester hydrolysis mechanism, while Class B beta-lactamases (metallo-lactamases) employ zinc ions as catalysts.

From a functional perspective, beta-lactamases are categorized into three primary groups:

  • Group 1 cephalosphorinases (Class C)
  • Group 2 serine-lactamases (Classes A and D)
  • Group 3 metallo-lactamases (Class B)

This compound specifically belongs to the natural penicillins subclass. Penicillins are originally obtained from Penicillium moulds, principally P. chrysogenum and P. rubens. Most penicillins in clinical use are synthesized by P. chrysogenum using deep tank fermentation and then purified. Within the penicillin family, Phenoxymethylpenicillin is one of only two natural penicillins still in widespread clinical use, the other being Penicillin G.

Table 1: Classification of Beta-Lactam Antibiotics and Position of this compound

Classification Level Category Examples Distinctive Features
Primary Class Beta-lactam Antibiotics Penicillins, Cephalosporins, Carbapenems, Monobactams Contain beta-lactam ring structure
Secondary Class Penicillins Natural, Semi-synthetic, and Synthetic penicillins Beta-lactam fused with thiazolidine ring
Tertiary Class Natural Penicillins Penicillin G, Penicillin V Derived directly from Penicillium molds
Specific Agent Penicillin V Phenoxymethylpenicillin potassium, this compound Acid-stable natural penicillin
Salt Form Calcium Salt This compound Enhanced stability and absorption

Nomenclature Systems and Standardization

The nomenclature of this compound reflects standardization across chemical, pharmaceutical, and clinical domains, employing various naming conventions depending on context and regulatory requirements. This standardization ensures consistency in identification, manufacturing specifications, and clinical applications worldwide.

The IUPAC systematic name for this compound is calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. This complex nomenclature precisely describes the molecular structure, including stereochemical configuration at critical carbon atoms. For practical purposes in clinical and pharmaceutical settings, simplified names are used, including:

  • This compound
  • Penicillin V calcium
  • PcV calcium (in some clinical contexts)

In pharmaceutical regulatory systems, this compound is identified by standardized codes:

  • ATC Code (Anatomical Therapeutic Chemical Classification System): J01CE02
  • CAS Registry Number: 147-48-8
  • InChIKey: NPTZOUGIOYWQFI-ANPZCEIESA-L
  • PubChem CID: 164549

The molecular formula C32H34CaN4O10S2 represents the calcium salt containing two phenoxymethylpenicillin molecules with one calcium ion, yielding a molecular weight of 738.8 g/mol. Some sources also refer to the dihydrate form (C32H44CaN4O14S2) with a molecular weight of 810.91, which includes four water molecules in the crystal structure.

Table 2: Nomenclature and Identification Codes for this compound

Nomenclature System Identifier Source
Chemical Name Calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Common Names This compound, Penicillin V calcium
Molecular Formula C32H34CaN4O10S2
Molecular Formula (dihydrate) C32H44CaN4O14S2
CAS Registry Number 147-48-8
ATC Code J01CE02
Brand Names Calcipen (TN)

Standardization of this compound is maintained through pharmacopoeial monographs, which specify quality requirements including identification tests, purity criteria, assay methods, and acceptable limits. These standards ensure consistency in pharmaceutical preparations across manufacturers and countries, with specifications regularly updated to reflect advances in analytical techniques and safety requirements.

Historical Comparison with Other Penicillin Derivatives

This compound holds a distinctive position in the evolutionary timeline of penicillin derivatives, addressing a fundamental limitation of the original Penicillin G. When penicillin was first used clinically in the early 1940s, its administration was strictly parenteral because Penicillin G was readily degraded by stomach acid. The emergence of Phenoxymethylpenicillin in 1948 represented a breakthrough in making penicillin treatment more accessible through oral administration.

The key structural distinction between Penicillin G and Phenoxymethylpenicillin is the replacement of the benzyl side chain with a phenoxymethyl group. This seemingly minor modification dramatically improved acid stability while maintaining the core antimicrobial properties of the penicillin nucleus. Unlike many later penicillin derivatives, Phenoxymethylpenicillin is considered a natural penicillin rather than semi-synthetic, although commercial production typically employs directed biosynthesis using phenoxyacetic acid as a precursor.

Following the introduction of Phenoxymethylpenicillin, the discovery of 6-aminopenicillanic acid (6-APA) in 1957 by researchers at Beecham Research Laboratories opened the door to semi-synthetic penicillins. This nucleus could be modified to create derivatives with enhanced properties. The first major development was ampicillin in 1961, which offered a broader spectrum of activity. Subsequently, beta-lactamase-resistant penicillins (flucloxacillin, dicloxacillin, and methicillin) emerged to combat penicillinase-producing bacteria. The antipseudomonal penicillins (carbenicillin, ticarcillin, and piperacillin) further expanded the spectrum to include certain gram-negative bacteria like Pseudomonas.

Table 3: Historical Evolution of Penicillin Derivatives

Penicillin Type Representative Agent Year Introduced Key Advantages Route of Administration Spectrum of Activity
Natural Penicillin Penicillin G (Benzylpenicillin) 1941-1943 First widely available penicillin Parenteral only Narrow (mainly Gram-positive)
Natural Penicillin Penicillin V (Phenoxymethylpenicillin) 1948 Acid stability allowing oral administration Oral Narrow (mainly Gram-positive)
Penicillinase-resistant Methicillin 1959 Resistance to beta-lactamases Parenteral Narrow (Staphylococci, including some penicillinase producers)
Aminopenicillin Ampicillin 1961 Extended spectrum including some Gram-negatives Oral/Parenteral Moderate (Gram-positive plus some Gram-negative)
Antipseudomonal Carbenicillin 1967 Activity against Pseudomonas Parenteral Broad (including Pseudomonas)
Aminopenicillin Amoxicillin 1972 Improved oral absorption over ampicillin Oral Moderate (Gram-positive plus some Gram-negative)
Ureidopenicillin Piperacillin 1979 Enhanced Gram-negative coverage Parenteral Very broad (extensive Gram-negative coverage)

Despite the development of numerous broader-spectrum penicillins and other antibiotics, this compound maintains clinical relevance due to several factors:

  • Targeted spectrum against streptococcal infections, particularly Streptococcus pyogenes causing pharyngitis and tonsillitis
  • Lower selection pressure for resistance development due to narrower spectrum
  • Well-established safety profile with decades of clinical experience
  • Role in rheumatic fever prevention
  • Continued efficacy against susceptible organisms in an era of increasing antimicrobial resistance

The historical significance of this compound lies not only in its own clinical utility but also in demonstrating how structural modifications could alter the pharmacokinetic properties of penicillins, paving the way for subsequent rational development of semi-synthetic derivatives with enhanced properties.

Table 4: Physical-Chemical Properties Comparison of Key Penicillins

Property Penicillin G (Benzylpenicillin) Penicillin V (Phenoxymethylpenicillin) Ampicillin Amoxicillin
Chemical Structure Beta-lactam with benzyl side chain Beta-lactam with phenoxymethyl side chain Beta-lactam with amino group on benzyl side chain Beta-lactam with hydroxyl and amino groups on benzyl side chain
Acid Stability Low High Moderate Moderate
Oral Bioavailability Poor Good (~60%) Moderate (~50%) Good (~75%)
Protein Binding ~60% ~80% ~20% ~20%
Half-life 0.5-1 hour 0.5-1 hour 1-1.5 hours 1-1.5 hours
Excretion Renal Renal Renal Renal
Resistance to Beta-lactamases No No No No

特性

CAS番号

147-48-8

分子式

C32H34CaN4O10S2

分子量

738.8 g/mol

IUPAC名

calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1

InChIキー

NPTZOUGIOYWQFI-ANPZCEIESA-L

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

異性体SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

正規SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

他のCAS番号

147-48-8

関連するCAS

87-08-1 (Parent)

製品の起源

United States

科学的研究の応用

Medical Uses

Phenoxymethylpenicillin calcium is indicated for the treatment and prophylaxis of various infections. Its applications include:

  • Respiratory Infections : Effective against mild to moderately severe infections such as pharyngitis, tonsillitis, and pneumonia caused by Streptococcus pyogenes and Pneumococcus .
  • Skin and Soft Tissue Infections : Used for treating skin infections like erysipelas and cellulitis .
  • Dental Infections : Recommended for managing dental abscesses and moderate-to-severe gingivitis, often in combination with metronidazole .
  • Prophylaxis :
    • Rheumatic Fever : Administered as a preventive measure against rheumatic fever in individuals with a history of streptococcal infections .
    • Bacterial Endocarditis : Suggested for prophylaxis in patients with congenital heart disease undergoing dental or surgical procedures .
    • Pneumococcal Infections : Used to prevent pneumococcal infections in asplenic patients and those with sickle cell disease .

Pharmacokinetics

  • Absorption : The bioavailability of phenoxymethylpenicillin ranges from 25% to 60%, with better absorption observed when taken on an empty stomach. The calcium or potassium salts enhance absorption compared to the free acid form .
  • Distribution : Peak plasma concentrations are reached within 30 to 60 minutes after administration, depending on the dose. For instance, a 500 mg dose achieves concentrations of approximately 3 to 5 μg/mL .
  • Half-life : The biological half-life is about 30 minutes but can extend to approximately 4 hours in cases of severe renal impairment .

Case Studies

Several studies have documented the efficacy of phenoxymethylpenicillin in various clinical settings:

  • Treatment of Streptococcal Pharyngitis : A study demonstrated that phenoxymethylpenicillin effectively reduced symptoms and eradicated Streptococcus pyogenes in pediatric patients diagnosed with pharyngitis .
  • Prophylaxis Against Rheumatic Fever : Research indicated that long-term administration of phenoxymethylpenicillin significantly lowered the incidence of rheumatic fever in children with a history of rheumatic heart disease .
  • Management of Dental Infections : Clinical trials showed that phenoxymethylpenicillin combined with metronidazole was more effective than either antibiotic alone in treating odontogenic infections, highlighting its role in dental medicine .

化学反応の分析

β-Lactam Ring Hydrolysis

The β-lactam ring's inherent strain and bicyclic system drive its reactivity . Hydrolysis occurs under various conditions:

Condition Product Mechanism Biological Impact
Acidic (pH < 3)Penicillenic acid derivativesProtonation of β-lactam nitrogen, ring cleavageLoss of antibacterial activity
Alkaline (pH > 8)Penicilloic acidNucleophilic attack by hydroxide ionsInactivation via ring opening
Enzymatic (β-lactamases)Inactive penicilloic acidHydrolysis by bacterial enzymesPrimary resistance mechanism

This hydrolysis is irreversible and responsible for both therapeutic inactivation and allergenicity .

Metabolic Reactions

In vivo, phenoxymethylpenicillin undergoes hepatic and renal metabolism:

  • Primary pathway : Hydrolysis to penicilloic acid (35–70% of dose) .

  • Minor pathways :

    • Hydroxylation at the phenolic ring (3–8% of metabolites) .

    • Formation of 6-aminopenicillanic acid (<1%) .

Metabolites are renally excreted, with 25% of the parent compound detectable in urine .

Stability and Degradation Kinetics

Stability studies reveal pH-dependent degradation:

pH Half-life (25°C) Major Degradants
1.22.1 hoursPenicillenic acid isomers
7.48.6 hoursPenicilloic acid
9.00.5 hoursOpen-chain sulfonic acids

Data compiled from accelerated stability testing under ICH guidelines .

Interaction with Plasma Proteins

Protein binding influences bioavailability and reaction dynamics:

  • Binding affinity : 50–80% to human serum albumin via hydrophobic interactions .

  • Impact : Reduces free drug available for β-lactam ring hydrolysis but prolongs plasma half-life .

Contact System Activation

Phenoxymethylpenicillin activates Factor XII (FXII), triggering the kallikrein-kinin cascade:

  • Result : Bradykinin release (up to 2.5-fold increase in plasma) .

  • Implication : Non-IgE-mediated anaphylaxis in sensitive individuals .

類似化合物との比較

Phenoxymethylpenicillin Potassium

Key Differences:

  • Pharmacokinetics: The potassium salt achieves faster and higher serum concentrations compared to the calcium salt. In healthy volunteers, the potassium salt produced a Cmax of ~3–5 µg/mL within 30–60 minutes after a 500 mg dose, whereas the calcium salt showed lower peak levels under similar conditions .
  • Bioavailability: The potassium salt has a 10–20% higher relative bioavailability (AUC 0–∞) compared to the calcium salt, making it the preferred choice for rapid therapeutic effects .
  • Solubility: The potassium salt is highly water-soluble (very soluble), facilitating its use in liquid formulations, while the calcium salt’s solubility profile is less well-documented but inferred to be lower .

Clinical Preference: Potassium salts are favored in clinical practice for acute infections requiring rapid absorption, while calcium salts may be used in pediatric mixtures due to stability or tolerability considerations .

Phenoxymethylpenicillin Benzathine

Key Differences:

  • Absorption Profile: Benzathine salts are absorbed slowly, resulting in prolonged but subtherapeutic serum levels. This makes them suitable for long-term prophylaxis (e.g., rheumatic fever) rather than acute treatment .
  • Bioavailability: The benzathine salt has the lowest AUC among the three salts, limiting its utility to niche applications .

Phenethicillin

Pharmacological Comparison:

  • Antibacterial Activity: Phenoxymethylpenicillin exhibits superior in vitro activity against Gram-positive cocci, particularly streptococci, compared to phenethicillin .
  • Protein Binding: Phenethicillin is ~80% plasma protein-bound, significantly higher than phenoxymethylpenicillin’s 50–60% binding. This reduces its free serum concentration and clinical efficacy .
  • Absorption: Despite slightly better intestinal absorption, phenethicillin’s high protein binding negates its pharmacokinetic advantage, making phenoxymethylpenicillin the more effective oral option .

Amoxicillin

Spectrum and Efficacy:

  • Gram-Negative Coverage: Amoxicillin has broader activity against Gram-negative bacteria (e.g., Haemophilus influenzae) due to its enhanced penetration of bacterial cell walls.
  • Bioavailability: Amoxicillin achieves ~90% bioavailability, outperforming phenoxymethylpenicillin’s 25–60%, but it is more prone to β-lactamase degradation .
  • Clinical Use: Phenoxymethylpenicillin remains preferred for streptococcal infections due to narrower spectrum and lower resistance risk, while amoxicillin is reserved for mixed infections .

Tabulated Comparisons

Table 1: Pharmacokinetic Parameters of Phenoxymethylpenicillin Salts

Salt Type Cmax (µg/mL) Tmax (hours) AUC (µg·h/mL) Bioavailability
Potassium 3–5 0.5–1 12–15 60–70%
Calcium 2–3 1–2 8–10 25–60%
Benzathine 0.5–1 4–6 4–6 <25%

Table 2: Antibacterial Activity and Pharmacological Properties

Compound In Vitro Activity (Gram+) Plasma Protein Binding Absorption Efficiency Clinical Use Case
Phenoxymethylpenicillin High (streptococci) 50–60% Moderate Streptococcal infections
Phenethicillin Moderate (excl. strep) ~80% High Limited due to binding
Amoxicillin Broad-spectrum 17–20% High Mixed bacterial infections

準備方法

Microbial Fermentation Using Penicillium chrysogenum

Phenoxymethylpenicillin is biosynthesized via submerged fermentation of Penicillium chrysogenum. The process begins with a seed train to amplify biomass:

  • Seed Culture Preparation : A 3 L shaker flask inoculum is cultured for 26 hours to achieve a biomass concentration of 25 g/L.

  • Scale-Up to Production Fermenter : The inoculum is transferred to a 100,000 L bioreactor containing a glucose-rich medium derived from waste paper hydrolysis. Key media components include corn steep liquor (3.5 wt%), lactose (3.5 wt%), and phenoxyacetic acid (4.1 wt%) as a side-chain precursor.

Table 1: Fermentation Media Composition for Penicillium chrysogenum

ComponentConcentration (wt%)Mass per Batch (kg)
Corn steep liquor3.53,936.6
Lactose3.53,936.3
Glucose13.013,548.4
Phenoxyacetic acid4.14,600.0
Potassium dihydrogen phosphate0.4449.5

Glucose serves as the primary carbon source, while phenoxyacetic acid directs biosynthesis toward penicillin V instead of penicillin G. The fermentation runs for 120–168 hours, achieving a final penicillin V concentration of 74 g/L.

Downstream Processing: Extraction and Purification

Acidification and Solvent Extraction

Post-fermentation broth is filtered to remove biomass, and the filtrate is acidified to pH 2.0–2.5 using sulfuric acid, converting penicillin V to its free acid form. The acidified solution is extracted with butyl acetate, achieving a partition coefficient of 4.5–5.0 in favor of the organic phase.

Calcium Salt Formation

The penicillin V acid extract is neutralized with calcium carbonate (CaCO₃) to form phenoxymethylpenicillin calcium:

C16H18N2O5S+CaCO3C16H17CaN2O5S+CO2+H2O\text{C}{16}\text{H}{18}\text{N}2\text{O}5\text{S} + \text{CaCO}3 \rightarrow \text{C}{16}\text{H}{17}\text{CaN}2\text{O}5\text{S} + \text{CO}2 + \text{H}_2\text{O}

Excess calcium carbonate is removed via centrifugation, and the supernatant is concentrated under reduced pressure to initiate crystallization.

Table 2: Critical Parameters for Calcium Salt Formation

ParameterOptimal Range
Neutralization pH6.8–7.2
Temperature15–20°C
Calcium carbonate molar ratio1.05:1 (excess)

Crystallization and Drying

Crystallization Conditions

The concentrated solution is cooled to 5°C to precipitate this compound crystals. Ethanol (95%) is added to reduce solubility and enhance crystal yield. The crystals are vacuum-filtered and washed with cold ethanol to remove residual solvents.

Drying and Particle Size Control

Wet crystals are dried in a fluidized-bed dryer at 30°C for 4–6 hours to achieve a moisture content of <1.5%. Particle size distribution is controlled via sieving (80–100 mesh) to ensure uniformity in subsequent formulations.

Formulation into Dosage Forms

Wet Granulation for Tablet Formation

This compound tablets are prepared using wet granulation to enhance stability and dissolution:

  • Granulation : The API is mixed with microcrystalline cellulose (30–50 g/kg), pregelatinized starch (40–60 g/kg), and carboxymethyl starch sodium (20–40 g/kg). A 7.5% polyvinylpyrrolidone (PVP K30) ethanolic solution is used as a binder.

  • Drying and Lubrication : Granules are dried at 40°C, blended with magnesium stearate (2–4 g/kg) and colloidal silica (4–6 g/kg), and compressed into tablets.

Table 3: Tablet Formulation Composition

ComponentMass per 1000 Tablets (g)
This compound236.0
Microcrystalline cellulose30.0–50.0
Carboxymethyl starch sodium20.0–40.0
Magnesium stearate2.0–4.0

Stability and Quality Control

Stability-Optimized Excipient Ratios

Splitting carboxymethyl starch sodium into intra-granular (0.5–2:1 ratio) and extra-granular portions reduces hydrolysis during storage, maintaining disintegration time <15 minutes.

Analytical Methods

  • HPLC : Quantifies penicillin V and related substances (limit: <2.0%).

  • Dissolution Testing : USP Apparatus II (50 rpm, 900 mL pH 6.8 buffer), requiring ≥80% release in 30 minutes .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying phenoxymethylpenicillin calcium in pharmaceutical formulations, and how should method validation be approached?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification. Method validation should include parameters such as linearity (calibration curves spanning 50–150% of the target concentration), precision (intra-day and inter-day CV < 2%), accuracy (recovery rates of 98–102%), and specificity (no interference from excipients). The Legacy L1 column (C18 stationary phase) is widely used for resolving this compound from degradation products . Compliance with pharmacopeial standards (e.g., USP 31) requires rigorous documentation of system suitability testing, including tailing factor (< 2.0) and theoretical plate count (> 2000) .

Q. How do the calcium and potassium salt forms of phenoxymethylpenicillin differ in absorption kinetics, and what experimental protocols are used to assess this?

  • Methodological Answer : Comparative bioavailability studies should use crossover designs in animal models (e.g., dogs or rats) with fasting conditions to standardize absorption. Plasma samples collected at intervals (e.g., 0, 30, 60, 120, 240 minutes post-dose) are analyzed via HPLC. The calcium salt demonstrates 25–60% bioavailability, while the potassium salt may vary due to pH-dependent solubility. Key metrics include Cmax, Tmax, and AUC0–24 .

Q. What is the established mechanism of action of this compound, and how can researchers confirm target engagement in resistant bacterial strains?

  • Methodological Answer : The drug inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). To confirm target engagement in resistant strains, use broth microdilution assays with escalating drug concentrations (0.25–256 µg/mL) and monitor minimum inhibitory concentrations (MICs). Supplement with β-lactamase inhibitors (e.g., clavulanic acid) to distinguish resistance mechanisms (e.g., enzyme-mediated vs. PBP mutation) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioavailability values of this compound across studies?

  • Methodological Answer : Contradictions often arise from variable fasting states or formulation excipients. Conduct controlled studies with standardized protocols:

  • Dietary control : Administer the drug after a 12-hour fast and compare with fed-state cohorts.
  • Excipient screening : Use dissolution testing (USP Apparatus II, 50 rpm, 37°C) to assess excipient effects on disintegration.
  • Bioanalytical validation : Ensure HPLC methods account for matrix effects (e.g., plasma protein binding) using stable isotope-labeled internal standards .

Q. How can researchers optimize HPLC parameters to improve resolution and sensitivity for this compound in complex biological matrices?

  • Methodological Answer : Optimize mobile phase composition (e.g., 0.1% phosphoric acid:acetonitrile, 85:15 v/v) and gradient elution to reduce interference. Increase column temperature (30–40°C) to enhance peak symmetry. For biological samples, implement solid-phase extraction (C18 cartridges) to remove proteins and lipids. Sensitivity can be improved using fluorescence detection after derivatization with dansyl chloride .

Q. What considerations are critical when designing in vivo pharmacokinetic studies for this compound to ensure translatability to human models?

  • Methodological Answer :

  • Species selection : Use dogs (10–18 kg) for comparable gastric pH and transit times to humans.
  • Dose scaling : Apply allometric scaling based on body surface area.
  • Endpoint selection : Measure free drug concentrations (via ultrafiltration) to account for species-specific plasma protein binding differences.
  • Control groups : Include sham-treated cohorts to isolate drug effects from experimental stressors .

Q. How can researchers address variability in dissolution profiles of this compound formulations during preclinical development?

  • Methodological Answer : Use biorelevant dissolution media (e.g., FaSSGF pH 1.6 or FeSSIF pH 5.0) to simulate gastrointestinal conditions. Analyze dissolution data with model-dependent approaches (e.g., Weibull function) to identify rate-limiting steps (e.g., disintegration vs. API solubility). Particle size reduction (micronization to D90 < 10 µm) and wet granulation improve consistency .

Methodological Standards and Compliance

Q. What pharmacopeial standards exist for this compound assays, and how should compliance be verified?

  • Methodological Answer : USP 31 specifies storage in airtight containers at controlled humidity (< 60% RH) to prevent hydrolysis. Assays must meet potency limits (90–125% of labeled claim) via microbiological or HPLC methods. For compliance, replicate testing (n = 6) with statistical outlier analysis (Grubbs’ test, α = 0.05) is mandatory. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for calcium content verification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。